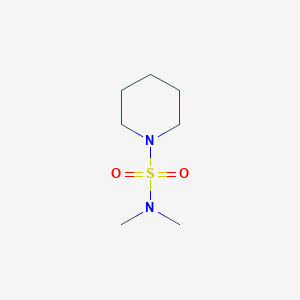

N,N-dimethylpiperidine-1-sulfonamide

Description

Properties

CAS No. |

5417-33-4 |

|---|---|

Molecular Formula |

C7H16N2O2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

N,N-dimethylpiperidine-1-sulfonamide |

InChI |

InChI=1S/C7H16N2O2S/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-7H2,1-2H3 |

InChI Key |

XOHDNORJKBTRTR-UHFFFAOYSA-N |

SMILES |

CN(C)S(=O)(=O)N1CCCCC1 |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCCC1 |

Other CAS No. |

5417-33-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Diethyl-4,4′-bipiperidine-1-sulfonamide

- Molecular Formula : C₁₄H₂₉N₃O₂S

- Molecular Weight : 303.47 g/mol

- Key Features : Incorporates a bipiperidine backbone and diethyl substituents on the sulfonamide nitrogen.

- Comparison: The bipiperidine structure increases molecular rigidity and bulkiness compared to the monocyclic piperidine in the target compound.

4-Hydroxy-N,N-dimethylpiperidine-1-sulfonamide

- Molecular Formula : C₇H₁₆N₂O₃S (inferred)

- Molecular Weight : ~216.28 g/mol

- Key Features : A hydroxyl group at the 4-position of the piperidine ring.

- Comparison: The hydroxyl group introduces polarity, enhancing aqueous solubility and hydrogen-bonding capacity. This modification could improve pharmacokinetic properties but may reduce metabolic stability compared to the non-hydroxylated target compound .

2-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide Hydrochloride

- Molecular Formula : C₈H₂₀ClN₃O₂S

- Molecular Weight : 257.78 g/mol

- Key Features: An aminomethyl substituent on the piperidine ring.

- The hydrochloride salt form improves solubility in polar solvents, making it advantageous for formulation .

4-((3-Chloro-4-methylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

- Molecular Formula : C₁₅H₂₄ClN₃O₄S₂

- Molecular Weight : 410.0 g/mol

- Key Features : Aromatic sulfonamide and chloro-methylphenyl substituents.

- Comparison : The bulky aromatic group significantly increases molecular weight and lipophilicity, likely enhancing binding to hydrophobic enzyme pockets. However, this may reduce bioavailability due to poor solubility .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| N,N-Dimethylpiperidine-1-sulfonamide | C₇H₁₆N₂O₂S (inferred) | ~192.28 | Dimethyl sulfonamide, piperidine | Moderate lipophilicity, versatile scaffold |

| N,N-Diethyl-4,4′-bipiperidine-1-sulfonamide | C₁₄H₂₉N₃O₂S | 303.47 | Diethyl, bipiperidine | High rigidity, increased lipophilicity |

| 4-Hydroxy-N,N-dimethylpiperidine-1-sulfonamide | C₇H₁₆N₂O₃S | ~216.28 | 4-hydroxy piperidine | Enhanced solubility, hydrogen-bond donor |

| 2-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide HCl | C₈H₂₀ClN₃O₂S | 257.78 | Aminomethyl, hydrochloride salt | Improved solubility, ionic interactions |

| 4-((3-Chloro-4-methylphenyl)sulfonamido) derivative | C₁₅H₂₄ClN₃O₄S₂ | 410.0 | Aromatic sulfonamide, chloro-methyl | High lipophilicity, potential bioactivity |

Key Research Findings

- Synthetic Flexibility : Derivatives of this compound are synthesized through sulfonylation of piperidine amines, with modifications (e.g., alkylation, aromatic coupling) enabling diverse functionalization .

- Bioactivity Trends: Sulfonamide derivatives with aromatic substituents (e.g., ) show enhanced binding to hydrophobic targets, while polar groups (e.g., hydroxyl, aminomethyl) improve solubility and pharmacokinetics .

- Structure-Activity Relationships (SAR): Dimethyl groups on sulfonamide nitrogen balance lipophilicity and steric effects. Piperidine ring substitutions (e.g., hydroxyl, aminomethyl) modulate electronic and steric properties, influencing target selectivity .

Preparation Methods

Direct Sulfonylation of Piperidine with Dimethylsulfamoyl Chloride

The most straightforward route involves reacting piperidine with dimethylsulfamoyl chloride (ClSO$$2$$N(CH$$3$$)$$_2$$) under basic conditions. This one-pot method capitalizes on the nucleophilic substitution of the sulfamoyl chloride’s chlorine atom by the piperidine nitrogen.

Reaction Mechanism and Conditions

Piperidine’s secondary amine attacks the electrophilic sulfur center in dimethylsulfamoyl chloride, displacing chloride and forming the sulfonamide bond. The reaction typically employs a tertiary amine base (e.g., triethylamine) to neutralize HCl byproducts. Solvents such as dichloromethane or tetrahydrofuran (THF) are used at 0–25°C, with yields exceeding 70% in optimized systems.

Critical Parameters:

Two-Step Synthesis via Piperidine-1-sulfonyl Chloride

For laboratories lacking dimethylsulfamoyl chloride, a two-step approach is practical:

Step 1: Synthesis of Piperidine-1-sulfonyl Chloride

Piperidine reacts with sulfuryl chloride (SO$$2$$Cl$$2$$) in anhydrous conditions to form piperidine-1-sulfonyl chloride. This intermediate is highly reactive and typically used in situ.

Reaction Conditions :

Step 2: Amination with Dimethylamine

The sulfonyl chloride intermediate reacts with dimethylamine (HN(CH$$3$$)$$2$$) in a nucleophilic substitution.

Optimization Insights :

Metal-Catalyzed Coupling Approaches

Transition-metal catalysis offers an alternative for challenging substrates. Copper-catalyzed methods, inspired by sulfonamide syntheses in medicinal chemistry, show promise.

Copper-Mediated Sulfonyl Azide Coupling

Piperidine reacts with a sulfonyl azide (e.g., dimethylsulfamoyl azide) in the presence of Cu(I) catalysts. The azide decomposes to a nitrene intermediate, which couples with the amine.

Advantages :

- Functional group tolerance

- Mild conditions (room temperature, aqueous media)

Limitations :

Methylation of Piperidine-1-sulfonamide

Primary sulfonamides can be dimethylated using methylating agents, though this route is less atom-economical.

Methylation Protocol

Piperidine-1-sulfonamide undergoes exhaustive methylation with methyl iodide (CH$$_3$$I) in the presence of a strong base (e.g., NaH).

Reaction Dynamics :

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | 70–85 | Mild, one-pot | High atom economy | Requires dimethylsulfamoyl chloride |

| Two-Step Synthesis | 65–85 | Modular | Uses common reagents | Intermediate handling |

| Copper-Catalyzed Coupling | 50–60 | Aqueous compatibility | Functional group tolerance | Hazardous azide reagents |

| Methylation | 40–55 | Flexible | Applicable to primary sulfonamides | Low efficiency, side reactions |

Mechanistic Considerations and Side Reactions

Industrial and Scale-Up Perspectives

Large-scale production favors the two-step synthesis due to reagent availability and cost-effectiveness. Continuous flow systems mitigate exothermic risks in sulfonyl chloride formation, while in situ dimethylamine generation reduces storage hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.